派姆单抗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pembrolizumab acts by inhibiting the PD-1 receptor, a mechanism that tumors exploit to evade the immune system. By blocking this interaction, pembrolizumab allows the immune system to better identify and attack cancer cells.

Synthesis Analysis

Pembrolizumab is produced through recombinant DNA technology in a mammalian cell expression system. It is a humanized monoclonal antibody, which means that it is engineered from mouse antibodies to be more similar to human antibodies, reducing the likelihood of an immune response against it.

Molecular Structure Analysis

As a monoclonal antibody, pembrolizumab's structure is comprised of two heavy chains and two light chains, forming a Y-shaped molecule. This structure is key to its ability to specifically bind to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2 ligands.

Chemical Reactions and Properties

Pembrolizumab specifically binds to the PD-1 receptor with high affinity. This interaction does not directly kill tumor cells but rather inhibits the PD-1 pathway, promoting an anti-tumor immune response by reactivating T cells.

Physical Properties Analysis

Pembrolizumab is administered intravenously. It has a molecular weight of approximately 149 kDa. The drug's solubility, distribution, metabolism, and excretion characteristics are influenced by its proteinaceous nature, necessitating careful consideration in dosing schedules to optimize its pharmacokinetic profile.

Chemical Properties Analysis

As a protein, pembrolizumab's stability is influenced by temperature, pH, and storage conditions. It is important to maintain it in refrigerated conditions until use to preserve its structural integrity and therapeutic efficacy.

The research on pembrolizumab underscores its role as a significant advancement in cancer therapy, offering hope to patients with previously limited treatment options. Its mechanism of action, through the PD-1 pathway inhibition, represents a pivotal shift towards immunotherapy in oncology (Horita et al., 2016), (Reck et al., 2016).

科学研究应用

-

Metastatic Non-Small Cell Lung Cancer (NSCLC)

- Field : Oncology

- Application : Pembrolizumab has demonstrated effectiveness as a primary treatment for metastatic NSCLC . It’s used as an immune checkpoint inhibitor in immunotherapy .

- Methods : The integration of pembrolizumab into adjuvant therapy and surgery has been explored . Identifying preliminary biomarkers such as PD-L1 expression plays a crucial role in deciding patient allocation and optimizing pembrolizumab’s application .

- Results : A meta-analysis revealed that pembrolizumab-based first-line therapy significantly improved patients’ OS (HR 0.66; CI 95%, 0.55–0.79; p <0.00001) and PFS (HR 0.60; CI 95%, 0.40–0.91; p =0.02) compared with chemotherapy .

-

Unresectable Esophageal Cancer

-

Head and Neck Squamous Cell Carcinoma

-

Triple-Negative Breast Cancer

-

Biliary, Colorectal, Endometrial, Renal Cell, Cervical Carcinoma

-

Refractory Hodgkin Lymphoma

-

Advanced and Metastatic Cervical Cancer

-

Microsatellite Instability-High (MSI-H) Tumors

-

Pancreatic Ductal Adenocarcinoma

-

Urothelial Carcinoma

-

Small Cell Lung Cancer

-

Any Advanced Solid Tumor

-

Advanced Gastric Cancer

-

Melanoma

-

Tissue-Agnostic Cancer Treatment

安全和危害

未来方向

The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .

属性

CAS 编号 |

1374853-91-4 |

|---|---|

产品名称 |

Pembrolizumab |

分子式 |

NA |

分子量 |

NA |

同义词 |

Lambrolizumab; Pembrolizumab |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

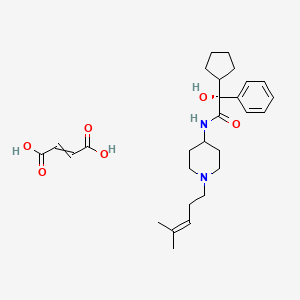

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)